methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate
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Overview
Description
Methyl 4-{6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a nitro group, a cyclopentaquinoline moiety, and a benzoate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentaquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentaquinoline core.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted quinoline derivatives.
Scientific Research Applications
Methyl 4-{6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3aR,4R,9bS)-6-methoxy-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl]benzoate
- Rac-(3aR,4S,9bS)-8-methyl-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
Uniqueness
Methyl 4-{6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate is unique due to its specific structural features, including the presence of a nitro group and a benzoate ester. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-26-20(23)13-10-8-12(9-11-13)18-15-5-2-4-14(15)16-6-3-7-17(22(24)25)19(16)21-18/h2-4,6-11,14-15,18,21H,5H2,1H3/t14-,15+,18+/m1/s1 |
InChI Key |
BPFVOBJEVYUKKP-VKJFTORMSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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